molecular formula C9H16N4 B13073454 1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine

1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13073454
M. Wt: 180.25 g/mol
InChI Key: UHJFYOVOLSDDBO-UHFFFAOYSA-N
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Description

1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine is an organic compound that features a cyclobutyl group attached to a propyl chain, which is further connected to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the above synthetic routes with optimizations for yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the cyclobutyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The cyclobutyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Cyclopropylpropyl)-1H-1,2,4-triazol-3-amine: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    1-(2-Cyclohexylpropyl)-1H-1,2,4-triazol-3-amine: Contains a cyclohexyl group, leading to different steric and electronic properties.

Uniqueness

1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of the cyclobutyl group, which imparts specific steric and electronic characteristics. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-(2-cyclobutylpropyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H16N4/c1-7(8-3-2-4-8)5-13-6-11-9(10)12-13/h6-8H,2-5H2,1H3,(H2,10,12)

InChI Key

UHJFYOVOLSDDBO-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=NC(=N1)N)C2CCC2

Origin of Product

United States

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